
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride is a chemical compound with a complex structure that includes an azepane ring, an amide group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azepane ring, introduction of the amide group, and subsequent methylation. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride
- 2-(3-amino-2-oxoazepan-1-yl)propanoic acid
Uniqueness
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride is unique due to its specific structural features, such as the presence of the N-methylacetamide group and the hydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C9H18ClN3O2 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-11-8(13)6-12-5-3-2-4-7(10)9(12)14;/h7H,2-6,10H2,1H3,(H,11,13);1H |
Clave InChI |
WIFPAPTYAZDJQE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1CCCCC(C1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



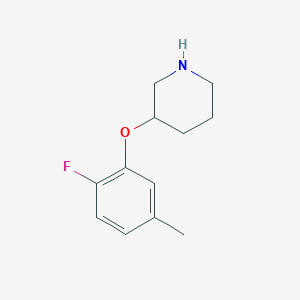
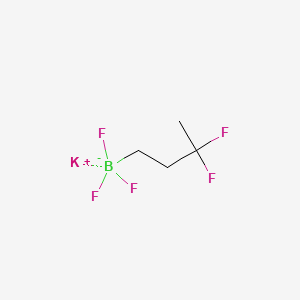
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
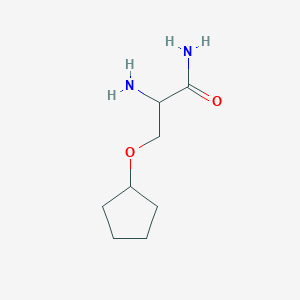

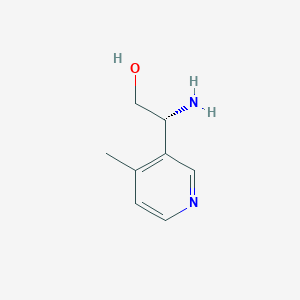

aminehydrochloride](/img/structure/B13567618.png)
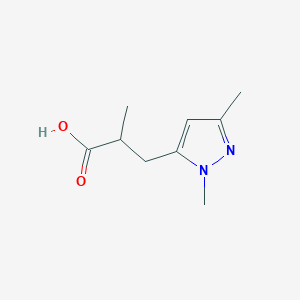


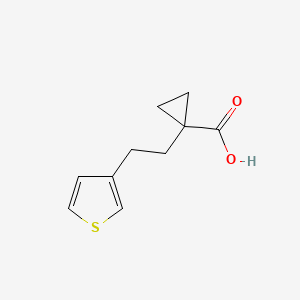
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
